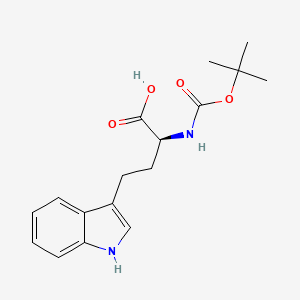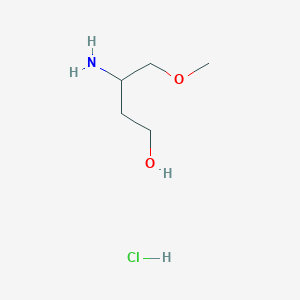
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a benzenesulfonyl chloride group attached to the oxadiazole ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Dry acetone and other aprotic solvents are frequently used to facilitate these reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is due to the presence of the sulfonyl chloride group, which can react with amino, hydroxyl, and thiol groups in proteins and other biomolecules . The oxadiazole ring may also interact with specific molecular targets, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds such as 5-(4-fluorophenyl)-1,3,4-oxadiazole and 5-(4-chlorophenyl)-1,3,4-oxadiazole share structural similarities with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride.
Sulfonyl Chloride Compounds: Other sulfonyl chloride compounds, such as benzenesulfonyl chloride and toluenesulfonyl chloride, exhibit similar reactivity but lack the oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of the oxadiazole ring and the sulfonyl chloride group, which imparts distinct reactivity and potential biological activities . This dual functionality makes it a valuable compound in both synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C9H7ClN2O3S |
|---|---|
Peso molecular |
258.68 g/mol |
Nombre IUPAC |
4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H7ClN2O3S/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)16(10,13)14/h2-5H,1H3 |
Clave InChI |
FKWPJHVRTHHQJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)

![2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B13893438.png)



![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
